Enzomenib
Description
Role of Menin in Gene Expression and Protein Interactions
Menin, encoded by the MEN1 gene, is a nuclear protein that plays diverse roles in biological pathways. firstwordpharma.comsumitomo-pharma.comeu.org While initially identified as a tumor suppressor, menin can also function as an oncogenic cofactor in specific contexts, such as in certain types of leukemia. eu.orgresearchgate.net
Menin as a Scaffold Nuclear Protein in Biological Pathways
Menin functions as a scaffold nuclear protein, facilitating interactions between various proteins involved in gene regulation and signaling pathways. firstwordpharma.comsumitomo-pharma.comeu.orgresearchgate.netresearchgate.net Its ability to interact with a multitude of partners allows it to influence processes such as cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis. firstwordpharma.comsumitomo-pharma.comeu.orgresearchgate.netresearchgate.nettandfonline.com Menin's structure includes a central cavity that binds to specific menin binding motifs (MBMs) found in interacting proteins like KMT2A and JunD. eu.org This scaffolding function is crucial for assembling protein complexes that modulate chromatin structure and gene transcription. eu.orgresearchgate.netgenecards.org
Menin Involvement in Cell Growth, Cell Cycle, Genomic Stability, and Hematopoiesis
Menin's involvement in cell growth, cell cycle control, and genomic stability is well-documented. firstwordpharma.comsumitomo-pharma.comeu.orgresearchgate.netresearchgate.netpnas.orgnih.gov It can influence cell proliferation and apoptosis, and its interactions with various transcription factors and chromatin-modifying complexes contribute to these roles. eu.orgresearchgate.netresearchgate.netpnas.orgnih.gov In the context of hematopoiesis, menin plays an important role, although its exact function can be complex. firstwordpharma.comsumitomo-pharma.comeu.orgpnas.orgnih.govnih.govashpublications.org While steady-state hematopoiesis can be largely preserved in the absence of menin, it appears to be particularly important for hematopoietic stem cell function during periods of stress or recovery. nih.govashpublications.org Menin has been shown to regulate the expression of genes critical for hematopoietic development. tandfonline.compnas.org
Dysregulation of Menin-KMT2A Interaction in Acute Leukemia Pathogenesis
A key mechanism driving the pathogenesis of certain acute leukemias involves the dysregulation of the interaction between menin and KMT2A. cellsignal.commdpi.comnih.govajmc.com This aberrant interaction leads to the mislocalization and aberrant function of protein complexes that control gene expression. cellsignal.comupenn.edunih.govoup.com
KMT2A Rearrangements (MLLr) as Drivers of Leukemogenesis
Rearrangements in the KMT2A gene (formerly MLL), located on chromosome 11q23, are recurrent genetic alterations found in a significant subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). cellsignal.commdpi.comajmc.commdpi.comnih.gov These rearrangements result in the creation of fusion proteins where the N-terminus of KMT2A is fused to various partner proteins. cellsignal.comajmc.comnih.gov These KMT2A fusion proteins are potent drivers of leukemogenesis. cellsignal.comajmc.comupenn.edunih.govmdpi.com The transforming ability of these fusion proteins is mediated, in part, through their interaction with menin. cellsignal.comnih.govajmc.comupenn.edunih.govmdpi.com
Nucleophosmin 1 (NPM1) Mutations and Their Interplay with MLL/KMT2A
Mutations in the NPM1 gene are the most common genetic alteration in adult AML, occurring in approximately 30% of cases. cellsignal.commdpi.comupenn.edupatsnap.comashpublications.org These mutations, typically four-base pair frameshift insertions in exon 12, lead to a truncated NPM1 protein that is mislocalized to the cytoplasm (NPM1c). upenn.edu While NPM1 mutations are distinct from KMT2A rearrangements, they exhibit similar gene expression profiles and a dependency on the menin-KMT2A axis for leukemogenesis. cellsignal.commdpi.comnih.gov In NPM1-mutated AML, the interaction between wild-type KMT2A and menin is crucial for driving the expression of leukemogenic genes. cellsignal.commdpi.com Menin inhibitors have shown success in destabilizing the wild-type KMT2A complex in NPM1c AML models. cellsignal.com
Upregulation of Leukemogenic Genes (e.g., HOXA9, MEIS1) by Menin-MLL/KMT2A Axis
The aberrant interaction between menin and KMT2A, whether in the context of KMT2A fusion proteins or wild-type KMT2A with NPM1 mutations, leads to the aberrant upregulation of genes critical for maintaining a stem-cell-like state and promoting uncontrolled proliferation. cellsignal.commdpi.compnas.orgupenn.edunih.govashpublications.org Key among these are the HOXA9 and MEIS1 genes. cellsignal.commdpi.compnas.orgupenn.edunih.govashpublications.org Menin facilitates the anchoring of KMT2A fusion complexes to chromatin, leading to the aberrant transcription of these target genes. cellsignal.comnih.gov Similarly, in NPM1-mutated AML, the cooperation between NPM1c and KMT2A sustains the transcription of HOXA cluster genes and MEIS1. nih.gov This persistent high-level expression of HOXA9 and MEIS1 contributes significantly to the block in differentiation and the maintenance of the leukemic phenotype. nih.govmdpi.com
Data Tables
The following tables present data discussed in the text regarding the genetic alterations and their association with leukemogenic gene expression. These tables are intended to be rendered as interactive data tables.
Table 1: Genetic Alterations and Associated Leukemogenic Gene Upregulation
| Genetic Alteration | Associated Gene Upregulation |
| KMT2A Rearrangements (MLLr) | HOXA9, MEIS1, HOXA cluster genes |
| NPM1 Mutations (NPM1c) | HOXA9, MEIS1, HOXA cluster genes |
Table 2: Role of Menin in Gene Expression Regulation
| Menin Interaction Partner | Effect on Gene Expression | Mechanism | Context (Examples) |
| KMT2A Fusion Proteins | Upregulation | Chromatin anchoring, aberrant transcription | KMT2A-rearranged leukemia |
| Wild-type KMT2A + NPM1c | Upregulation | Sustained transcription of HOX/MEIS1 | NPM1-mutated AML |
| MLL1/MLL2 | Upregulation | H3K4 methylation, open chromatin conformation | Normal hematopoiesis, Leukemia |
| JunD | Repression | Transcriptional repression | Gastrin gene regulation |
Enzomenib as a Targeted Therapeutic Agent
Targeting the interaction between menin and KMT2A has emerged as a promising therapeutic strategy for acute leukemias driven by KMT2A rearrangements and NPM1 mutations. nih.govnih.govmdpi.com
Overview of Menin Inhibitors as a Therapeutic Class
Menin inhibitors are a new class of targeted agents currently under clinical development for specific genetic subsets of acute leukemia. mdanderson.orgmdpi.com These small molecules are designed to disrupt the critical interaction between menin and the KMT2A complex. cellsignal.comnih.gov By blocking the menin-KMT2A protein interaction, these inhibitors prevent the assembly of KMT2A fusion complexes on chromatin, leading to the downregulation of aberrant transcriptional programs, particularly the expression of HOXA9 and MEIS1. cellsignal.comnih.gov This disruption ultimately promotes the differentiation and apoptosis of leukemic cells without significantly affecting normal hematopoiesis. mdanderson.orgnih.govmdpi.com The inhibitory action of menin inhibitors is based on "molecular mimicry," where they mimic menin's natural binding partners to competitively displace them. patsnap.com Preclinical studies have demonstrated that menin inhibition downregulates HOXA9 and MEIS1 and reverses leukemogenesis in KMT2A-rearranged leukemia models. cellsignal.com Menin inhibitors have also shown success in destabilizing the wild-type KMT2A complex in NPM1-mutated leukemic models. cellsignal.com
Several menin-KMT2A inhibitors are currently undergoing clinical evaluation for acute leukemias, including DS-1594, BMF-219, JNJ-75276617, DSP-5336, ziftomenib, and revumenib. cellsignal.compatsnap.com Early clinical trial results for some of these agents, such as revumenib and ziftomenib, have shown promising outcomes in terms of response rates in pre-treated acute leukemia patients. cellsignal.commdpi.compatsnap.com
This compound (DSP-5336) as an Investigational Menin-KMT2A/MLL Interaction Inhibitor
This compound (DSP-5336) is an investigational, orally bioavailable small molecule specifically designed to inhibit the interaction between menin and KMT2A (MLL) proteins. sumitomo-pharma.comnih.govresearchgate.netozmosi.com It targets and binds to the nuclear protein menin, preventing the formation of the menin-MLL complex, which plays a key role in the survival, growth, transformation, and proliferation of certain leukemia cells. ozmosi.com This action reduces the expression of downstream target genes crucial for leukemogenesis. ozmosi.com
Preclinical studies with DSP-5336 have demonstrated selective growth inhibition against human acute leukemia cell lines with KMT2A rearrangements or NPM1 mutations. sumitomo-pharma.compatsnap.comsumitomo-chem.co.jp Evidence of antitumor activity and a survival advantage has been shown in AML xenograft models with KMT2A rearrangements and/or NPM1 mutations. patsnap.com
Research findings indicate that DSP-5336 inhibits MENIN-MLL binding at low concentrations, with a median inhibitory concentration (IC50) of ≤ 50 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. sumitomo-chem.co.jp This demonstrates a strong inhibition of protein interactions with MLL by binding to MENIN. sumitomo-chem.co.jp
In human acute leukemia cell lines with KMT2A rearrangements and NPM1 mutations, this compound reduced the expression of the leukemia-associated genes HOXA9 and MEIS1 and increased the expression of the differentiation marker CD11b. sumitomo-pharma.comsumitomo-chem.co.jpresearchgate.netsumitomo-pharma.com These results suggest that DSP-5336 inhibits MENIN-MLL protein binding, suppressing the expression of undifferentiated marker genes involved in leukemia development and inducing differentiation. sumitomo-chem.co.jp
In vivo studies in mice models carrying the MLL fusion gene demonstrated that DSP-5336 exhibits a pharmacokinetic profile sufficient to show pharmacological effects, inhibiting the proliferation and promoting the differentiation of human leukemia cells at concentrations that did not show significant toxic findings. sumitomo-chem.co.jp
The FDA granted Orphan Drug Designation for this compound for the indication of acute myeloid leukemia in June 2022. sumitomo-pharma.comozmosi.comsumitomo-pharma.com
Preclinical Data Summary for DSP-5336:
| Assay Type | Model System | Key Finding | Citation |
| Growth Inhibition | Human AL cell lines (MLLr or NPM1m) | Selective growth inhibition | sumitomo-pharma.compatsnap.comsumitomo-chem.co.jp |
| Antitumor Activity | AML xenograft models (MLLr and/or NPM1m) | Evidence of antitumor activity and survival advantage | patsnap.com |
| Protein Binding | TR-FRET (MENIN-MLL N-terminal region) | Inhibits MENIN-MLL interactions with IC50 ≤ 50 nM | sumitomo-chem.co.jp |
| Gene Expression | Human AL cell lines (MLLr or NPM1m) | Reduced HOXA9, MEIS1; increased CD11b expression | sumitomo-pharma.comsumitomo-chem.co.jpresearchgate.netsumitomo-pharma.com |
| In vivo Efficacy | Mice models (MLL fusion gene) | Inhibited proliferation, promoted differentiation at non-toxic concentrations | sumitomo-chem.co.jp |
Preliminary Clinical Data Summary for this compound (DSP-5336) in R/R Acute Leukemia (NCT04988555):
| Patient Population | Dose Level (BID) | Number of Evaluable Patients | Objective Response Rate (ORR) | CR/CRh Rate | Citation |
| NPM1m or KMT2Ar Acute Leukemia | ≥ 140 mg | 21 | 57% (12/21) | 24% (5/21) | sumitomo-pharma.com |
| KMT2A-rearranged AML (and 2 ALL) | ≥ 140 mg | 22 | 59% | 22.7% | researchgate.net |
| NPM1-mutant AML | ≥ 140 mg | 13 | 53.8% | 23% | researchgate.net |
Note: CR = Complete Remission, CRh = Complete Remission with partial hematologic recovery, CRi = Complete Remission with incomplete hematologic recovery.
Structure
3D Structure
Properties
CAS No. |
2412555-70-3 |
|---|---|
Molecular Formula |
C33H43FN6O3 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
5-fluoro-2-[4-[7-[(1S,3S,4R)-5-methylidene-2-azabicyclo[2.2.2]octane-3-carbonyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C33H43FN6O3/c1-20(2)40(21(3)4)31(41)26-15-23(34)6-9-27(26)43-28-16-35-19-36-30(28)39-17-33(18-39)10-12-38(13-11-33)32(42)29-25-8-7-24(37-29)14-22(25)5/h6,9,15-16,19-21,24-25,29,37H,5,7-8,10-14,17-18H2,1-4H3/t24-,25+,29-/m0/s1 |
InChI Key |
JQHJEDMMWUIYCE-FVVBACEJSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)C(=O)[C@@H]5[C@@H]6CC[C@H](N5)CC6=C |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)C(=O)C5C6CCC(N5)CC6=C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Enzomenib Action
Direct Inhibition of Menin-KMT2A/MLL Protein-Protein Interaction
Menin is a nuclear scaffold protein involved in various biological pathways, including gene expression regulation, cell growth, and hematopoiesis. sumitomo-pharma.com In leukemias with KMT2A rearrangements or NPM1 mutations, Menin acts as an oncogenic cofactor by interacting with KMT2A fusion proteins or wild-type KMT2A, leading to the activation of leukemogenic transcriptional programs. patsnap.comnih.govnih.gov Enzomenib is designed to directly bind to Menin, thereby preventing its interaction with KMT2A/MLL. sumitomo-pharma.comnih.gov This inhibition disrupts the formation of the Menin-MLL complex, which is crucial for the survival, growth, and proliferation of these leukemia cells. nih.govnih.gov
Binding Affinity of this compound to Menin
This compound demonstrates a high binding affinity for Menin. Preclinical studies have shown that this compound directly binds to Menin with a reported dissociation constant (Kd) of 6.0 nM. nih.govnih.gov This strong binding characteristic is key to its mechanism of action in inhibiting the Menin-KMT2A interaction. The inhibition of the Menin-KMT2A interaction by this compound has been quantified with an IC50 value of 1.4 nM. nih.gov
Disruption of Oncogenic Transcriptional Programs
The interaction between Menin and KMT2A/MLL fusion proteins or wild-type KMT2A in NPM1-mutated leukemia drives the aberrant expression of genes that promote leukemogenesis. patsnap.comnih.gov By disrupting this interaction, this compound effectively disassembles the complex responsible for maintaining these oncogenic transcriptional programs. nih.gov This disruption leads to a reduction in the expression of downstream target genes that are essential for the malignant phenotype of leukemia cells. patsnap.comnih.gov
Modulation of Gene Expression Profiles
The inhibition of the Menin-KMT2A interaction by this compound results in significant changes in the gene expression profiles of sensitive leukemia cells. This modulation involves both the downregulation of genes associated with leukemia maintenance and the upregulation of genes involved in cellular differentiation. sumitomo-pharma.comresearchgate.net
Downregulation of Leukemia-Associated Genes (e.g., HOXA9, MEIS1, PBX3)
A hallmark of leukemias driven by KMT2A rearrangements or NPM1 mutations is the overexpression of certain leukemia-associated genes, particularly HOXA9 and MEIS1. sumitomo-pharma.compatsnap.comresearchgate.net These genes, along with PBX3, are part of an oncogenic transcriptional network regulated by the Menin-KMT2A complex that promotes cell proliferation and blocks differentiation. researchgate.netresearchgate.netbiorxiv.orgnih.gov Preclinical studies with this compound have consistently shown a dose-dependent reduction in the mRNA levels of HOXA9 and MEIS1 in sensitive leukemia cell lines. sumitomo-pharma.comresearchgate.netresearchgate.net This downregulation is a direct consequence of disrupting the Menin-mediated transcriptional activation of these genes. researchgate.net The expression of PBX3, which cooperates with HOXA9 and MEIS1 in leukemogenesis, is also affected by Menin inhibition. researchgate.netbiorxiv.orgnih.goviu.edu
Upregulation of Differentiation Marker Genes (e.g., CD11b)
Conversely, this compound treatment leads to an increase in the expression of genes associated with myeloid differentiation. sumitomo-pharma.comresearchgate.netresearchgate.net A key marker of differentiation in myeloid cells is CD11b (Integrin Alpha M). researchgate.netnih.govpreprints.orgmdpi.com Studies have demonstrated that Menin inhibition by compounds like this compound results in the upregulation of CD11b expression. sumitomo-pharma.comresearchgate.netnih.govresearchgate.netpreprints.org This indicates that disrupting the Menin-KMT2A interaction helps to release the block on differentiation present in these leukemic cells, allowing them to mature. nih.gov
Induction of Leukemic Cell Differentiation
The combined effect of downregulating leukemia-associated genes and upregulating differentiation markers is the induction of differentiation in sensitive leukemic cells. nih.govevms.edutargetmol.comresearchgate.net This represents a key therapeutic strategy for acute myeloid leukemia (AML), aiming to convert malignant blasts into more mature, non-proliferative cells. researchgate.netnih.govresearchgate.net this compound has been shown in preclinical studies to induce differentiation in human acute leukemia cell lines with KMT2A rearrangements or NPM1 mutations. sumitomo-pharma.comresearchgate.net Pharmacodynamic changes observed in clinical studies, including decreases in stemness markers like HOXA9 and MEIS1 and increases in differentiation markers like CD11b, further support the induction of cell differentiation by this compound. researchgate.netpreprints.org
Promotion of Myeloid Cell Differentiation in Leukemic Cells
In preclinical studies, this compound has demonstrated the ability to induce differentiation in human acute leukemia cell lines harboring KMT2A rearrangements or NPM1 mutations. nih.govresearchgate.netnih.govnih.gov This effect is evidenced by a reduction in the expression of leukemia-associated genes, such as HOXA9 and MEIS1, which are typically overexpressed in these leukemias and contribute to a block in myeloid differentiation. nih.govresearchgate.netnih.govnih.govuni-freiburg.de Concurrently, treatment with this compound has been shown to increase the expression of differentiation markers, such as CD11b. nih.govresearchgate.netnih.govnih.govuni-freiburg.de These pharmacodynamic changes, indicative of leukemic differentiation, have also been noted in patients with KMT2Ar or NPM1m leukemia treated with this compound in clinical trials, with observed rapid decreases in stemness markers HOXA9, MEIS1, and PBX3, and an increase in the differentiation marker CD11b compared to baseline. uni-freiburg.de
Link to Apoptosis of Leukemic Blasts
Inhibition of menin, including by this compound, has been shown to lead to the apoptosis of leukemic blasts. uni-freiburg.deresearchgate.netprobes-drugs.orguni-freiburg.de By disrupting the aberrant transcriptional programs driven by the menin-KMT2A interaction, this compound contributes to the loss of survival signals in leukemic cells, ultimately leading to programmed cell death. frontiersin.org This induction of apoptosis, alongside the promotion of differentiation, represents a key mechanism by which this compound exerts its anti-leukemic activity. uni-freiburg.deresearchgate.netprobes-drugs.orguni-freiburg.de
Effect on Specific Genetic Alterations
This compound's mechanism of action is particularly relevant in acute leukemias driven by specific genetic alterations involving KMT2A and NPM1. mdpi.comnih.govresearchgate.netnih.govuni-freiburg.deresearchgate.netidrblab.netuni-freiburg.deguidetoimmunopharmacology.orguniroma2.it
KMT2A Rearrangements
Leukemias with KMT2A rearrangements are characterized by the formation of fusion proteins involving the KMT2A gene. mdpi.comresearchgate.netprobes-drugs.orguni-freiburg.de The interaction between menin and these KMT2A fusion proteins is critical for sustaining the expression of oncogenic genes, notably HOXA9 and MEIS1, which drive leukemogenesis. mdpi.comnih.govresearchgate.netnih.govuni-freiburg.deresearchgate.netidrblab.netprobes-drugs.orguni-freiburg.deuniroma2.it this compound, as a menin inhibitor, is designed to disrupt this aberrant interaction, thereby downregulating the expression of these key leukemia-associated genes. nih.govresearchgate.netnih.govnih.govuni-freiburg.de Preclinical studies have demonstrated selective growth inhibition by this compound in human acute leukemia cell lines with KMT2A rearrangements. nih.govresearchgate.netnih.govnih.govnih.govresearchgate.net Clinical evaluation of this compound in patients with relapsed or refractory acute leukemia has shown promising single-agent activity in those with KMT2Ar. mdpi.comresearchgate.netuni-freiburg.deidrblab.net In a Phase 1/2 study, among patients with KMT2Ar who had not received a prior menin inhibitor and were treated with active doses of this compound (≥ 140 mg BID), the objective response rate (ORR) was 59.1% (13/22), with complete remission (CR) or complete remission with partial hematologic recovery (CRh) achieved in 22.7% (5/22). idrblab.net Updated data from the dose optimization cohorts at 200 mg BID and 300 mg BID in patients with KMT2Ar showed an ORR of 65.2% (15/23) and a CR+CRh rate of 30.4% (7/23). researchgate.net In the subset of patients with KMT2Ar receiving 300 mg BID (n=15), the ORR was 73.3% (11/15) and CR+CRh was 40% (6/15). researchgate.net
NPM1 Mutations
Mutations in the NPM1 gene are common in acute myeloid leukemia (AML) and are also associated with dysregulation of HOXA9 and MEIS1 expression, often through a dependency on the menin-KMT2A axis. mdpi.comnih.govresearchgate.netnih.govuni-freiburg.deresearchgate.netidrblab.netuni-freiburg.deguidetoimmunopharmacology.orguniroma2.it this compound has shown selective growth inhibition in human acute leukemia cell lines with NPM1 mutations in preclinical studies. nih.govresearchgate.netnih.govnih.govnih.govresearchgate.net Clinical data also indicates activity in patients with relapsed or refractory NPM1-mutated acute leukemia. mdpi.comresearchgate.netuni-freiburg.deidrblab.net In the Phase 1/2 study, among patients with NPM1m AML who had not received a prior menin inhibitor and were treated with active doses of this compound (≥ 140 mg BID), the ORR was 53.8% (7/13) and CR + CRh was achieved in 23.1% (3/13). idrblab.net In the dose optimization cohorts at 200 mg BID and 300 mg BID, the ORR in 17 patients with NPM1 mutation was 58.8% (10/17) and the proportion to achieve CR+CRh was 47.1% (8/17). researchgate.net
Nucleophosmin 1 (NPM1) binds to specific chromatin targets that are also co-occupied by MLL (KMT2A). researchgate.netprobes-drugs.orguni-freiburg.de In NPM1-mutated leukemia, the mutant NPM1 protein (mNPM1) plays a role in regulating oncogenic gene expression in collaboration with the MLL complex. uni-freiburg.de Menin inhibition has been shown to trigger the degradation of mNPM1. researchgate.netprobes-drugs.orguni-freiburg.deuniroma2.it This degradation is a crucial aspect of how menin inhibitors exert their effect in NPM1-mutated leukemia. uni-freiburg.deuniroma2.it
The degradation of mNPM1 triggered by menin inhibition results in a rapid decrease in gene expression and activating histone modifications. researchgate.netprobes-drugs.orguni-freiburg.deuniroma2.it Disruption of the menin-MLL axis effectively blocks the proliferation and survival of leukemic cells driven by NPM1 mutations, as the expression of essential genes like MEIS1 and HOX is dependent on this axis. researchgate.netprobes-drugs.orguni-freiburg.de This downregulation of key oncogenic transcripts contributes to the observed differentiation and apoptosis of NPM1-mutated leukemic blasts upon treatment with menin inhibitors like this compound. uni-freiburg.deresearchgate.netprobes-drugs.orguni-freiburg.de
Preclinical Efficacy Studies
In Vitro Studies in Human Leukemia Cell Lines
Preclinical in vitro studies have investigated the effects of Enzomenib on human acute leukemia cell lines. These studies have demonstrated selective growth inhibition in cell lines harboring specific genetic alterations.
Selective Growth Inhibition in KMT2A-rearranged Cell Lines
This compound has shown selective growth inhibition in human acute leukemia cell lines characterized by KMT2A (MLL) rearrangements patsnap.comsumitomo-pharma.comwikipedia.orgsumitomo-pharma.combloodcancerstoday.comprnewswire.comprnewswire.com. This selective activity is attributed to its mechanism of inhibiting the Menin-KMT2A interaction, which is essential for the proliferation and survival of these leukemia cells patsnap.comsumitomo-pharma.com. Studies have indicated that this compound can reduce the expression of leukemia-associated genes such as HOXA9 and MEIS1, which are regulated by the Menin-KMT2A complex, and increase the expression of differentiation markers like CD11b in these cell lines sumitomo-pharma.comsumitomo-pharma.comprnewswire.com.
Selective Growth Inhibition in NPM1-mutated Cell Lines
Selective growth inhibition by this compound has also been observed in human acute leukemia cell lines carrying NPM1 mutations patsnap.comsumitomo-pharma.comwikipedia.orgsumitomo-pharma.combloodcancerstoday.comprnewswire.comprnewswire.com. Similar to KMT2A-rearranged leukemias, NPM1-mutated leukemias are also dependent on the Menin-KMT2A interaction for oncogenic gene expression tandfonline.comsawo-oncology.ch. Research indicates that mutated NPM1 can cooperate with the MLL complex at shared chromatin targets, and Menin inhibition can lead to the eviction of NPM1 from chromatin, thereby disrupting the oncogenic program tandfonline.comsawo-oncology.ch. This compound has been shown to reduce the expression of HOXA9 and MEIS1 and increase CD11b expression in NPM1-mutated cell lines sumitomo-pharma.comsumitomo-pharma.comprnewswire.com.
Evaluation in Primary Leukemic Blasts
Beyond established cell lines, this compound has also been evaluated for its effects on primary leukemic blasts nih.govresearchgate.net. These studies provide a more clinically relevant assessment of the compound's potential activity. This compound has exhibited antiproliferative activity in primary leukemic blasts from patients with KMT2A-rearranged or NPM1-mutant AMLs nih.govresearchgate.net. One study specifically noted that DSP-5336 (this compound) strongly inhibited blast colony formation and altered the gene expression of pharmacodynamic markers (HOXA9, MEIS1, and ITGAM) in an AML patient sample with an MLL-AF6 fusion researchgate.net.
In Vivo Studies in Animal Models
Preclinical efficacy of this compound has also been assessed in in vivo animal models, particularly focusing on acute myeloid leukemia (AML) xenograft models.
AML Xenograft Models with MLL Rearrangements and/or NPM1 Mutations
This compound has been tested in AML xenograft models that harbor MLL rearrangements and/or NPM1 mutations patsnap.comnih.govresearchgate.netresearchgate.net. These models are designed to mimic the human disease setting and evaluate the systemic effects of the compound. Evidence of antitumor activity and a survival advantage has been demonstrated in these models patsnap.comresearchgate.netresearchgate.net.
Evidence of Antitumor Activity
In vivo studies with this compound have provided evidence of its antitumor activity patsnap.comnih.govresearchgate.netresearchgate.net. In patient-derived xenograft (PDX) models with NPM1 mutation, administration of DSP-5336 (this compound) led to a progressive decrease in human CD45 positive cells in peripheral blood and achieved complete remission with no relapse at certain dose levels researchgate.net. Treatment with this compound also resulted in a significant prolongation of survival compared to control groups in these NPM1-mutated PDX models researchgate.net. Similarly, in a PDX model with MLL-AF4, this compound induced complete remission and significant prolongation of survival researchgate.net. Studies in mouse AML models using MLL-ENL- or MLL-AF10-transduced bone marrow cells also showed that this compound induced a significant prolongation of survival compared to vehicle control and standard chemotherapy researchgate.net. These findings support the potential of this compound as an antitumor agent providing survival advantages in acute leukemia models with MLL rearrangement or NPM1 mutation researchgate.net.
Here is a summary of some preclinical findings:
| Study Type | Model | Key Findings | Source |
| In Vitro | Human acute leukemia cell lines (KMT2Ar) | Selective growth inhibition; Reduced HOXA9/MEIS1, Increased CD11b expression | sumitomo-pharma.comsumitomo-pharma.comprnewswire.com |
| In Vitro | Human acute leukemia cell lines (NPM1m) | Selective growth inhibition; Reduced HOXA9/MEIS1, Increased CD11b expression | sumitomo-pharma.comsumitomo-pharma.comprnewswire.com |
| In Vitro | Primary leukemic blasts (MLL-AF6 fusion) | Inhibited blast colony formation; Altered HOXA9/MEIS1/ITGAM expression | researchgate.net |
| In Vivo (Xenograft) | AML PDX (NPM1m) | Decreased human CD45+ cells; Complete remission; Prolonged survival | researchgate.net |
| In Vivo (Xenograft) | AML PDX (MLL-AF4) | Complete remission; Prolonged survival | researchgate.net |
| In Vivo (Mouse AML) | MLL-ENL- or MLL-AF10-transduced bone marrow | Significant prolongation of survival | researchgate.net |
Survival Advantage in Preclinical Models
Preclinical studies have provided evidence of antitumor activity and a survival advantage associated with this compound treatment in models of acute myeloid leukemia (AML) harboring MLL rearrangements or NPM1 mutations. patsnap.com
In a mouse xenograft model utilizing MV-4-11 cells, which express MLL-AF4, this compound demonstrated significant antitumor activity. researchgate.net This activity was observed at doses of 25 mg/kg and 50 mg/kg when administered twice daily for 20 days. researchgate.net Importantly, these doses did not lead to dose-related changes in the general condition or body weight of the animals. researchgate.net
Further evidence of a survival benefit was observed in a patient-derived xenograft (PDX) model with an NPM1 mutation. researchgate.net In this model, the number of human CD45 positive cells in peripheral blood progressively decreased during and after a 28-day period of this compound administration at doses of 25, 50, and 100 mg/kg twice daily. researchgate.net Treatment at the 50 mg/kg and 100 mg/kg doses resulted in complete remission with no relapse. researchgate.net Across all three dose levels (25, 50, and 100 mg/kg BID), this compound treatment induced a significant prolongation of survival compared to the vehicle control group. researchgate.net
These preclinical findings suggest that this compound has the potential to improve survival outcomes in acute leukemia models characterized by specific genetic alterations. researchgate.netpatsnap.com
| Preclinical Model Type | Genetic Alteration | This compound Dose (mg/kg BID) | Outcome | Survival Benefit Observed |
|---|---|---|---|---|
| Mouse Xenograft | MLL-AF4 | 25, 50 | Significant antitumor activity | Not explicitly stated as survival |
| PDX Model | NPM1 mutation | 25, 50, 100 | Decreased human CD45+ cells, Complete Remission (50, 100 mg/kg) | Significant prolongation of survival |
Considerations for Advanced Animal Models
The selection and utilization of advanced animal models are crucial in the preclinical evaluation of novel therapeutic agents like this compound. Advanced models, such as patient-derived xenograft (PDX) models, offer a more complex and potentially more clinically relevant system to assess drug efficacy compared to standard cell line xenografts. researchgate.netresearchgate.net
Considerations for using advanced animal models include their appropriateness as an analog to the human disease, the transferability of information obtained from the model to the clinical setting, and the generalizability of the results. researchgate.net PDX models, derived directly from patient tumors, can better recapitulate the heterogeneity and microenvironment of human cancers, potentially providing more predictive data on a drug's effectiveness. researchgate.netresearchgate.net
In the context of this compound, PDX models with KMT2A rearrangements or NPM1 mutations have been utilized to evaluate its antitumor effects and impact on survival. researchgate.net The use of such models allows for the assessment of this compound's activity in a setting that more closely mimics the complexity of the human disease, including the presence of the specific genetic alterations targeted by the compound. sumitomo-pharma.comresearchgate.net
While advanced models like non-human primates can serve as a gold standard for efficacy testing in some areas, ethical considerations and practical aspects such as cost and availability often limit their widespread use in preclinical oncology research. researchgate.netnih.gov Therefore, the careful selection of animal models, considering factors like genetic characteristics, biological properties, and the specific research question, is paramount for obtaining relevant and translatable preclinical data for compounds like this compound. researchgate.net
| Consideration for Advanced Animal Models | Relevance to this compound Preclinical Research |
| Appropriateness as an analog | PDX models with KMT2A rearrangements or NPM1 mutations mimic human leukemia. |
| Transferability of information | Data from PDX models may be more predictive of clinical outcomes. |
| Generalizability of results | Findings in relevant models can support translation to patient populations. |
| Ethical implications | Balancing scientific need with ethical considerations in model selection. |
| Cost and availability | Practical factors influencing the feasibility of using certain models. |
Structure Activity Relationship Sar and Molecular Design Principles
Structure-Based Drug Discovery (SBDD) Methodologies
Structure-Based Drug Discovery (SBDD) has been a fundamental approach in the identification and optimization of Menin-MLL inhibitors, including the class to which enzomenib belongs mdpi.compatsnap.comnih.govacs.org. This methodology leverages detailed structural information of the target protein, Menin, often in complex with fragments of MLL or early inhibitor leads, to guide the design of small molecules mdpi.compatsnap.comnih.govnih.gov. Techniques such as X-ray crystallography provide high-resolution insights into the binding pocket on Menin where MLL interacts mdpi.compatsnap.comnih.govnih.gov. Computational methods, including molecular docking and dynamics simulations, are then employed to predict the binding modes and affinities of potential inhibitor molecules mdpi.com. Co-crystal structures of Menin bound to inhibitors have been instrumental in delineating key residues involved in binding, allowing for the rational design of analogs with improved potency and selectivity patsnap.com.
Design Objectives for Menin-MLL Interface Disruption
Targeting protein-protein interactions (PPIs) with small molecules presents significant challenges due to the typically large and relatively flat nature of the binding interfaces compared to the well-defined active sites of enzymes nih.govpatsnap.comnih.govresearchgate.net. The Menin-MLL interaction is particularly challenging as it involves a bivalent interaction with MLL binding to Menin at two sites, MBM1 and MBM2, although the high-affinity MBM1 site is considered a primary target for inhibitor development nih.govnih.gov. The design objectives for disrupting this interaction focus on developing small molecules that can effectively compete with MLL for binding to Menin.
Overcoming the Lack of Menin Enzymatic Activity
Menin functions as a scaffold protein and an essential cofactor for MLL fusion proteins; it does not possess intrinsic enzymatic activity that can be targeted by traditional enzyme inhibitors sumitomo-pharma.comsumitomo-pharma.comprnewswire.comsumitomo-pharma.combusinesswire.com. This necessitates a different drug discovery strategy focused on disrupting the specific protein-protein interface required for the oncogenic function of the Menin-MLL complex nih.govamegroups.orgnih.govresearchgate.net. The design must therefore focus on molecules that bind directly to the MLL-binding site on Menin and allosterically or directly interfere with the Menin-MLL interaction nih.govmedkoo.comnih.gov.
Focus on Steric and Electrostatic Complementarity
Successful disruption of the Menin-MLL interaction requires small molecules that exhibit high steric and electrostatic complementarity to the MLL-binding pocket on Menin nih.govnih.gov. SBDD efforts aim to design molecules that precisely fit into this pocket, making favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic contacts) with the surrounding amino acid residues nih.gov. The goal is to achieve high binding affinity and specificity to Menin, minimizing off-target interactions that could lead to unwanted side effects. Understanding the detailed atomic interactions from co-crystal structures is critical for optimizing these steric and electrostatic complementarities patsnap.comnih.govnih.gov.
Key Structural Elements and Their Contributions
The development of potent and selective Menin-MLL inhibitors has involved the identification and optimization of specific structural elements within the inhibitor molecule.
Scaffold Identification (e.g., Benzodiazepine-derived core)
Various chemical scaffolds have been explored for inhibiting the Menin-MLL interaction google.com. While the provided outline specifically mentions a benzodiazepine-derived core as an example, the search results indicate that other scaffolds, such as thienopyrimidine derivatives, have also been successfully developed as Menin-MLL inhibitors nih.govgoogle.comresearchgate.net. The identification of a suitable core scaffold is typically an early step in the drug discovery process, often guided by high-throughput screening or SBDD approaches, aiming to find a chemical starting point that can bind to the target site on Menin patsnap.comnih.gov. The scaffold provides the basic structural framework upon which further modifications are made to enhance binding and pharmacological properties.
Side Chain Optimization for Enhanced Binding Affinity and Selectivity
Following scaffold identification, extensive medicinal chemistry efforts focus on optimizing the side chains attached to the core structure patsnap.com. This involves systematically modifying functional groups to improve binding affinity, selectivity, and pharmacokinetic properties. Side chains are designed to make specific interactions with residues in the Menin binding pocket, filling hydrophobic subpockets, forming hydrogen bonds, or engaging in electrostatic interactions nih.gov. Data from binding assays (e.g., Kd or IC50 values) and cellular assays are used to evaluate the impact of these modifications on inhibitory potency and selectivity against leukemic cells harboring MLL rearrangements or NPM1 mutations nih.govacs.orgresearchgate.netnih.govpreprints.org. Preclinical studies with optimized compounds like M-89 have demonstrated low nanomolar binding affinities and selective inhibition of MLL-rearranged leukemia cell lines nih.govacs.orgresearchgate.net.
Here is a table summarizing some preclinical binding and cellular activity data for this compound:
| Compound | Target Interaction | Binding Affinity (Kd) | Cellular Inhibition (IC50) (MV4;11 cells) | Reference |
| This compound | Menin | 6.0 nM | 1.4 nM | nih.govpreprints.orgmdpi.com |
This table illustrates that this compound demonstrates potent binding to Menin and effectively inhibits the Menin-KMT2A interaction at low nanomolar concentrations in cellular models relevant to MLL-rearranged leukemia. nih.govpreprints.orgmdpi.com
Importance of Stereochemical Control for Target Engagement
Stereochemical control is crucial for the interaction of chiral drugs with their targets in a biological system. Living systems are chiral environments, and the different enantiomers of a chiral drug can exhibit distinct behaviors in vivo. nih.gov For a drug to exert its pharmacologic effect, specific portions of its three-dimensional structure must align and interact with corresponding regions of the binding site on the target. nih.gov
This compound contains chiral centers, and the optimization of these centers is important to ensure the proper spatial orientation required for effective target engagement with menin. X-ray crystallography can be used to confirm the spatial orientation and binding of the molecule to its target. While the search results indicate the presence of chiral centers and the importance of their optimization, detailed data tables specifically illustrating the impact of different stereoisomers on this compound's target engagement were not found within the provided snippets. However, the general principle in medicinal chemistry is that the correct stereochemistry is often essential for high affinity and selective binding to a chiral biological target. nih.gov
Role of Specific Functional Groups (e.g., Fluorophenyl, Pyridine)
The incorporation of a fluorophenyl group is noted to improve hydrophobic interactions. Fluorine is a lipophilic atom, and its introduction into a phenyl ring can influence the electronic distribution and lipophilicity of the molecule, affecting its interactions with hydrophobic pockets in the binding site.
A pyridine (B92270) moiety was included to augment solubility and pharmacokinetic properties. Pyridine is a basic heterocyclic aromatic ring that can participate in hydrogen bonding and ionic interactions, contributing to improved solubility in aqueous environments and influencing how the molecule is absorbed, distributed, metabolized, and excreted. While the search results mention the role of these specific groups in this compound's design, detailed data tables quantifying their precise contribution to binding affinity or pharmacokinetic parameters were not available in the provided snippets.
Synthetic Methodologies for Enzomenib
General Synthetic Strategy
The general synthetic strategy for enzomenib was guided by structure-based drug discovery (SBDD) to effectively disrupt the menin-MLL interaction. This involved identifying a core scaffold capable of occupying the menin binding groove and subsequently optimizing side chains to enhance binding affinity and selectivity.
Proposed Key Steps in the Synthetic Route
While the complete, detailed synthetic pathway for this compound is not publicly disclosed, published information and patent analyses indicate several critical steps in its preparation. A key initial step involved the synthesis of a benzodiazepine-derived core scaffold. This core was synthesized using a multicomponent Ugi reaction, which combines an amine, carboxylic acid, isocyanide, and ketone under mild acidic conditions, noted for its high atom economy and stereochemical fidelity. Subsequent steps likely involve the introduction and optimization of various substituents, such as a fluorophenyl group for improved hydrophobic interactions and a pyridine (B92270) moiety to enhance solubility and pharmacokinetic properties. Stereochemical control at chiral centers was optimized to ensure the correct spatial orientation for target engagement, with confirmation potentially achieved through techniques like X-ray crystallography. Final functionalization and purification steps are also crucial to obtain the desired this compound product.
Application of Computational Synthesis Planning Tools
Computational modeling played a role in the design phase of this compound, particularly in identifying the initial benzodiazepine-derived core scaffold. Computer-assisted synthesis planning tools are increasingly valuable in modern organic synthesis, helping to design efficient routes by exploring numerous possibilities and evaluating synthetic accessibility. nih.govchemrxiv.org These tools can assist in identifying key steps and minimizing the number of synthetic operations required. nih.gov While the specific computational tools used for the entire this compound synthesis are not detailed, the initial scaffold identification highlights the application of such methodologies in the drug discovery and synthesis planning process.
Potential for Hybrid Approaches: Organic Chemistry and Synthetic Biology
The synthesis of complex molecules like this compound traditionally relies on extensive organic chemistry. However, hybrid approaches combining organic chemistry with synthetic biology offer potential advantages, particularly in terms of sustainability and efficiency. rsc.org Synthetic biology can be employed to produce complex molecular building blocks or intermediates through engineered biological systems, such as microbial fermentation. frontiersin.orgeuropa.eu These biologically produced intermediates could then be coupled with fragments synthesized through traditional organic chemistry. While there is no specific information detailing the use of synthetic biology in the reported synthesis of this compound, the broader trend in pharmaceutical synthesis indicates a growing interest in integrating biocatalysis and synthetic biology to create more sustainable and efficient routes for complex molecules. rsc.orgfrontiersin.orgjddhs.commit.edu
Mechanisms of Resistance to Menin Inhibitors
General Mechanisms of Drug Resistance in Acute Myeloid Leukemia
Drug resistance in Acute Myeloid Leukemia (AML) is a complex issue that can be either primary (innate) or secondary (acquired). Resistance mechanisms are multifaceted and can involve the selection and expansion of pre-existing drug-resistant subclones or the acquisition of new genetic mutations that confer a survival advantage. In the context of targeted therapies, resistance often emerges through specific molecular changes.
Common mechanisms include:
Target Gene Mutations: Alterations in the gene encoding the drug's target can prevent the inhibitor from binding effectively. This is a common theme across various kinase inhibitors where mutations in the kinase domain lead to resistance.
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited pathway, thereby maintaining proliferation and survival. For instance, the activation of the RAS-MAPK-ERK pathway has been identified as a major resistance mechanism to SYK inhibitors in AML broadinstitute.org.
Isoform Switching: In some cases, cancer cells can switch their dependency from one mutated protein isoform to another, rendering a targeted inhibitor ineffective nih.gov.
Clonal Evolution: Under the selective pressure of therapy, leukemia cells can evolve, leading to the emergence of resistant clones with new mutations that were not present at diagnosis nih.gov.
These general principles of resistance are relevant to the challenges faced with newer targeted agents, including menin inhibitors like enzomenib.
Strategies to Overcome Resistance
The emergence of resistance to menin inhibitor monotherapy highlights the need for more robust therapeutic strategies. youtube.comyoutube.com A key approach being actively explored is the use of rational combination therapies to create diverse selective pressure and reduce the likelihood of resistant clones emerging. youtube.com
Clinical trials are underway to evaluate this compound and other menin inhibitors in combination with various established anti-leukemia agents. youtube.comlarvol.comnih.gov The goal of these combinations is to target the leukemia from multiple angles, potentially preventing or overcoming the development of resistance.
Current combination strategies being investigated include partnering menin inhibitors with:
Standard Chemotherapy: Regimens such as "7 + 3" are being combined with menin inhibitors as a potential first-line therapy for newly diagnosed AML patients with specific genetic profiles. nih.gov
Venetoclax: The BCL-2 inhibitor venetoclax is a potent agent in AML, and its combination with menin inhibitors is being explored to enhance cell death. ashpublications.orgyoutube.com Notably, AML cells with the PRC1.1-driven resistance mechanism have shown hypersensitivity to venetoclax, providing a strong rationale for this combination to overcome that specific type of resistance. ashpublications.org
Hypomethylating Agents: Drugs like azacitidine and decitabine are standard treatments for AML, and their combination with menin inhibitors is being tested. youtube.comnih.gov
These combination trials aim to improve response rates and the durability of remission for patients with KMT2Ar or NPM1-mutated acute leukemias. larvol.comnih.gov
For AML patients who harbor both a KMT2A-rearrangement or NPM1 mutation and a mutation in the Fms-related tyrosine kinase 3 (FLT3) gene, a combination of menin and FLT3 inhibitors is a promising strategy. youtube.com FLT3 inhibitors are a class of targeted therapy that have shown efficacy in AML, but like other targeted agents, they are also susceptible to resistance. mdpi.comscilit.com By simultaneously targeting two key oncogenic drivers—the menin-MLL interaction and the aberrant FLT3 signaling—this dual approach could create a synergistic anti-leukemic effect and potentially suppress the emergence of resistance to either agent alone. youtube.com
Rational Combination Therapies with this compound
Synergy with BCL-2 Inhibitors (e.g., Venetoclax)
There is a strong preclinical rationale for combining menin inhibitors like this compound with BCL-2 inhibitors such as venetoclax. The standard of care for many older patients with acute myeloid leukemia (AML) involves venetoclax-based therapies. nih.govnih.gov However, resistance to venetoclax can develop, often mediated by the upregulation of pro-survival genes, including those in the HOX and MEIS1 families. nih.gov
Since menin inhibitors directly target the menin-KMT2A interaction responsible for the expression of HOXA9 and MEIS1, they can counteract a key mechanism of venetoclax resistance. nih.govnih.gov By downregulating these critical leukemogenic genes, menin inhibitors may resensitize leukemia cells to the apoptotic effects of BCL-2 inhibition. nih.gov This synergistic approach could lead to deeper and more durable responses.
Clinical trials are underway to explore this combination. For example, a study combining another menin inhibitor, bleximenib, with venetoclax and azacitidine has shown promising early results in patients with relapsed or refractory AML. youtube.com In this trial, the combination was active even in patients who had previously failed venetoclax-based treatments, with a response rate of 65% in this difficult-to-treat population. youtube.com These findings support the continued investigation of combining this compound with BCL-2 inhibitors to overcome resistance and improve outcomes. youtube.com
Synergy with Hypomethylating Agents (e.g., Azacitidine)
Combining menin inhibitors with hypomethylating agents (HMAs) like azacitidine represents another promising therapeutic strategy. HMAs are a cornerstone of treatment for AML, particularly in patients not eligible for intensive chemotherapy. onclive.com They work by reversing epigenetic changes (DNA methylation) that contribute to the silencing of tumor suppressor genes.
Preclinical studies suggest a synergistic effect when menin inhibitors are combined with HMAs. larvol.com The rationale is that these two classes of drugs target distinct but complementary epigenetic mechanisms that are crucial for leukemia cell survival. While menin inhibitors block the specific protein-protein interaction that drives a leukemogenic gene expression program, HMAs work more broadly to alter the epigenetic landscape of the cancer cells.
Clinical trials are actively evaluating this combination. A phase 1b trial is investigating the safety and efficacy of the menin inhibitor bleximenib in combination with both azacitidine and venetoclax in AML patients with KMT2A rearrangements or NPM1 mutations. onclive.com The potential for such combinations to produce more profound and lasting remissions has generated significant interest, with the goal of integrating menin inhibitors into frontline combination regimens to achieve deep molecular responses. larvol.comonclive.com
Exploration of Alternative Targets within Leukemic Pathways
The understanding of the central role of the menin-KMT2A complex in driving specific gene expression programs has opened avenues for targeting other vulnerabilities within these leukemic pathways. The effectiveness of menin inhibitors is primarily linked to the downregulation of HOX and MEIS1 genes, which are critical for leukemic cell proliferation and differentiation arrest. researchgate.netnih.gov This has led to the exploration of menin inhibition in any leukemia subtype characterized by the upregulation of HOX genes, not just those with the canonical KMT2A rearrangements or NPM1 mutations. onclive.com
For example, leukemias with NUP98 rearrangements are also known to be driven by HOX gene overexpression, and clinical data have shown that patients with these alterations can achieve complete remissions with menin inhibitor therapy. onclive.comonclive.com This expands the potential application of drugs like this compound to a broader group of patients with HOX-mediated leukemias. onclive.com
Furthermore, there is a strong rationale for combining menin inhibitors with FLT3 inhibitors in patients whose leukemia harbors both an NPM1 mutation and a FLT3 mutation. nih.govnih.gov Treatment with menin inhibitors has been shown to decrease the expression of the FLT3 receptor. nih.gov This suggests that a dual-targeting approach could lead to a more potent and comprehensive suppression of the signaling pathways that drive leukemia growth in this common co-mutated subtype of AML. nih.gov This strategy is being actively pursued in clinical trials. youtube.com
Advanced Research and Future Directions
Collaborative Research and Development Initiatives
To accelerate the evaluation and potential application of enzomenib across various cancers, Sumitomo Pharma America, Inc. (SMPA) has engaged in key partnerships with leading national institutions and private companies. sumitomo-pharma.combloodcancerstoday.comcaclp.com
In April 2025, SMPA entered into a Cooperative Research and Development Agreement (CRADA) with the U.S. National Cancer Institute (NCI), part of the National Institutes of Health (NIH). sumitomo-pharma.comprnewswire.com This partnership is designed to leverage the scientific expertise and resources of the NCI to broaden the scientific evaluation of this compound. prnewswire.compharmafocusasia.com The collaboration aims to build upon the promising preliminary clinical activity observed in acute leukemia and to explore its potential efficacy in other cancer types. sumitomo-pharma.combloodcancerstoday.com This agreement facilitates a deeper understanding of this compound's therapeutic potential in difficult-to-treat cancers characterized by the menin-KMT2A protein interaction. sumitomo-pharma.compharmafocusasia.com
A significant component of the CRADA with the NCI is the inclusion of this compound in the MyeloMATCH (Myeloid Malignancies Molecular Analysis for Therapy Choice) clinical trial. sumitomo-pharma.combloodcancerstoday.com MyeloMATCH is a precision medicine initiative designed to improve treatment outcomes for individuals with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). prnewswire.compharmafocusasia.com This "umbrella trial" framework tests multiple targeted therapies in patients grouped by the specific genomic changes in their cancer cells. swog.org this compound's integration into this trial will allow for its evaluation in a structured, molecularly-defined patient cohort, accelerating the assessment of its efficacy in specific genetic subtypes of myeloid malignancies. bloodcancerstoday.compatsnap.com
To further enhance a precision medicine approach, SMPA has partnered with Foundation Medicine, Inc., a genomic profiling company. caclp.compharmabiz.com This collaboration, announced in February 2025, focuses on developing the FoundationOne®Heme platform as a companion diagnostic for this compound. pharmabiz.comvoiceofhealthcare.org The goal is to accurately identify patients with acute leukemia who have a KMT2A rearrangement or NPM1 mutation, the key biomarkers for sensitivity to menin inhibition. caclp.compharmabiz.com The FoundationOne®Heme test utilizes both DNA and RNA sequencing to detect a wide range of genomic alterations, ensuring that patients who could benefit from this compound are correctly identified for potential treatment. pharmabiz.comvoiceofhealthcare.org
Table 1: Overview of this compound Collaborative Initiatives
| Initiative Type | Partner(s) | Key Objective(s) | Relevance to this compound |
|---|---|---|---|
| Cooperative Research and Development Agreement (CRADA) | National Cancer Institute (NCI) | - Expand scientific evaluation of this compound.
| Leverages NCI expertise and resources to accelerate and broaden clinical research beyond initial studies. prnewswire.combloodcancerstoday.com |
| Precision Medicine Clinical Trial Integration | MyeloMATCH (NCI-led) | - Evaluate this compound in genetically-defined AML and MDS patient cohorts. pharmafocusasia.combloodcancerstoday.com | Positions this compound within a major national trial to systematically assess its efficacy in targeted patient populations. sumitomo-pharma.compatsnap.com |
| Companion Diagnostic Development | Foundation Medicine, Inc. | - Develop FoundationOne®Heme to identify patients with KMT2A rearrangements or NPM1 mutations. caclp.compharmabiz.com | Enables patient selection for clinical trials and future clinical use by providing a reliable method for detecting key predictive biomarkers. voiceofhealthcare.org |
Translational Research Opportunities
Translational research for this compound is focused on refining patient selection and monitoring treatment response through the identification and validation of specific biological markers.
The primary predictive biomarkers for response to this compound are rearrangements of the KMT2A gene (also known as MLL) and mutations in the NPM1 gene. sumitomo-pharma.comcaclp.com Preclinical studies demonstrated that this compound selectively inhibits the growth of human acute leukemia cell lines with these specific genetic alterations. prnewswire.compharmafocusasia.com
Further translational studies have identified pharmacodynamic biomarkers that indicate the drug's on-target activity. In clinical trials, treatment with this compound led to rapid decreases in the expression of leukemia-associated genes HOXA9 and MEIS1, which are downstream targets of the menin-KMT2A interaction. sumitomo-pharma.comconfex.com Concurrently, an increase in the expression of the differentiation marker CD11b was observed. sumitomo-pharma.comsumitomo-pharma.com These molecular changes provide evidence of leukemic cell differentiation and serve as potential biomarkers for assessing the biological response to the treatment. confex.com
Measurable residual disease (MRD) refers to the small number of cancer cells that remain in the body during or after treatment and is a strong independent predictor of relapse in acute leukemia. nih.gov For novel agents like menin inhibitors, establishing and validating MRD assessment methods is a critical translational goal. researchgate.net The achievement of MRD negativity is increasingly recognized as a key indicator of a deep and durable response, potentially serving as a surrogate endpoint for improved long-term survival in clinical trials. nih.govnih.gov
In the context of menin inhibitors, scoping reviews of clinical trial data have highlighted MRD-negative rates as a primary outcome for measuring efficacy. patsnap.com Ongoing and future studies of this compound will incorporate MRD assessments to better quantify the depth of response. researchgate.net Validating sensitive and standardized MRD methodologies, such as multi-parametric flow cytometry or digital PCR, will be essential for interpreting treatment outcomes, guiding clinical decisions, and potentially accelerating the drug approval process. nih.govhaematologica.org
Table 2: Key Translational Research Findings for this compound
| Research Area | Finding / Biomarker | Description & Significance |
|---|---|---|
| Predictive Biomarkers | KMT2A rearrangements (KMT2Ar) | A key genetic alteration found in a subset of acute leukemias; its presence predicts sensitivity to this compound. caclp.com |
| NPM1 mutations (NPM1m) | The most common genetic alteration in AML; its presence also predicts sensitivity to this compound. caclp.com | |
| Pharmacodynamic Biomarkers | HOXA9 and MEIS1 gene expression | Downstream targets of the menin-KMT2A complex; decreased expression after treatment indicates on-target drug activity. sumitomo-pharma.comconfex.com |
| CD11b gene expression | A myeloid differentiation marker; increased expression suggests that this compound is inducing leukemic cells to differentiate. sumitomo-pharma.comsumitomo-pharma.com | |
| Measurable Residual Disease (MRD) | Used to measure the depth of response to treatment; achieving MRD negativity is associated with improved survival outcomes and is a key endpoint in clinical trials for menin inhibitors. patsnap.comnih.gov |
Exploration of this compound's Application Across Additional Cancers
While the primary focus of clinical development for this compound has been on acute leukemias with KMT2A rearrangements and NPM1 mutations, its mechanism of action holds potential for broader applications in oncology. sumitomo-pharma.comresearchgate.net The inhibition of the menin-KMT2A interaction, which disrupts the expression of oncogenic proteins like HOXA9 and MEIS1, is a therapeutic strategy being explored in other hematologic malignancies. sumitomo-pharma.comsumitomo-pharma.com
A significant step in this exploration is the Cooperative Research and Development Agreement (CRADA) established between Sumitomo Pharma America and the U.S. National Cancer Institute (NCI). sumitomo-pharma.combloodcancerstoday.comprnewswire.com This partnership aims to systematically evaluate this compound's potential in a wider range of cancers, leveraging the expertise and resources of the NCI to expand its scientific evaluation. sumitomo-pharma.comprnewswire.com The collaboration is a clear indication of the commitment to investigating the full therapeutic potential of this compound beyond its initial indications. bloodcancerstoday.com
A concrete example of this expansion is the inclusion of this compound in the NCI's MyeloMATCH precision medicine clinical trial. sumitomo-pharma.combloodcancerstoday.com This trial is designed to improve treatment outcomes for individuals with myeloid malignancies. sumitomo-pharma.com Through MyeloMATCH, this compound will be specifically investigated for its utility in treating myelodysplastic syndromes (MDS), a group of cancers in which the bone marrow does not produce enough healthy blood cells. sumitomo-pharma.combloodcancerstoday.comprnewswire.com
Preclinical studies have laid the groundwork for this broader investigation, demonstrating that the menin-KMT2A interaction is a key driver of cell growth in various cancer cell lines. sumitomo-pharma.compatsnap.com Although clinical research is most advanced in acute leukemia, the underlying biological rationale supports the investigation of this compound in other cancers where this pathway is implicated. researchgate.net
The following table summarizes the key research initiative for this compound in a cancer type beyond its primary focus on acute leukemia.
| Cancer Type | Research Program / Clinical Trial | Collaborating Institutions |
| Myelodysplastic Syndromes (MDS) | MyeloMATCH | Sumitomo Pharma America, National Cancer Institute (NCI) |
Q & A
Q. What is the molecular mechanism of Enzomenib in targeting acute leukemias with KMT2A rearrangements or NPM1 mutations?
this compound inhibits the menin-KMT2A protein interaction, disrupting oncogenic transcriptional programs. Preclinical studies demonstrate selective growth inhibition in leukemia cell lines with KMT2A rearrangements or NPM1 mutations by reducing leukemia-associated genes (HOXA9, MEIS1) and promoting differentiation (e.g., increased CD11b expression) .
Q. What standard assays are used to evaluate this compound's efficacy in preclinical studies?
- Cell proliferation assays : Measure IC50 values in leukemia cell lines with KMT2A/NPM1 alterations .
- Gene expression profiling : qRT-PCR or RNA-seq to quantify HOXA9/MEIS1 suppression and CD11B upregulation .
- In vivo efficacy : Murine models (e.g., JAK2V617F-driven myelofibrosis) assess reductions in spleen size, fibrosis, and leukemic burden .
Q. How are Phase 1/2 clinical trials for this compound designed to assess safety and efficacy?
- Phase 1 (dose escalation) : Identify maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in relapsed/refractory acute leukemia patients.
- Phase 2 (dose expansion) : Evaluate overall response rate (ORR), complete remission (CR), and duration of response (DOR) at the MTD .
- Key endpoints : Safety (adverse events), pharmacokinetics (PK), and biomarker correlation (e.g., KMT2A/NPM1 status) (NCT04988555) .
Advanced Research Questions
Q. How can researchers optimize this compound combination therapies with JAK inhibitors or other targeted agents?
- Synergy assays : Use Chou-Talalay combination index (CI) to quantify additive/synergistic effects in vitro .
- In vivo models : Co-administer this compound with agents like ruxolitinib (JAK inhibitor) in murine myelofibrosis models to assess reductions in fibrosis and leukocyte counts .
- Dose optimization : Sequential vs. concurrent dosing regimens to minimize toxicity while maintaining efficacy .
Q. What methodologies address contradictions between preclinical and clinical data for this compound?
- Model validation : Compare patient-derived xenografts (PDXs) with cell lines to account for tumor heterogeneity .
- PK/PD analysis : Integrate clinical PK data (e.g., plasma concentration vs. target engagement) to explain efficacy gaps .
- Biomarker stratification : Retrospectively analyze clinical trial data for subsets with specific genetic alterations (e.g., NPM1m vs. MLLr) .
Q. How can preclinical models elucidate mechanisms of resistance to this compound?
- CRISPR screens : Identify genes that modulate sensitivity (e.g., MEN1 mutations) in isogenic cell lines .
- Longitudinal genomic profiling : Track clonal evolution in PDX models during prolonged this compound exposure .
- Resistance reversal assays : Test histone deacetylase (HDAC) inhibitors or epigenetic modulators to restore sensitivity .
Q. What PK/PD modeling approaches are critical for this compound trial design?
- Population PK modeling : Assess interpatient variability in drug exposure using nonlinear mixed-effects models (NONMEM) .
- Exposure-response analysis : Correlate plasma concentrations with biomarkers (e.g., HOXA9 suppression) to establish therapeutic thresholds .
- Monte Carlo simulations : Predict optimal dosing regimens for subpopulations (e.g., renal/hepatic impairment) .
Key Considerations for Methodological Rigor
- Reproducibility : Document experimental protocols (e.g., cell culture conditions, dosing schedules) per ICH guidelines .
- Data contradiction analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reconcile discrepancies between studies .
- Ethical compliance : Ensure informed consent processes align with regulatory standards for trials involving relapsed/refractory patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
